Teriflunomide

Catalog No.
S548866
CAS No.
108605-62-5
M.F
C12H9F3N2O2
M. Wt
270.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teriflunomide

CAS Number

108605-62-5

Product Name

Teriflunomide

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N

solubility

Soluble in DMSO (practically insoluble in water).

Synonyms

A77 1726; A771726; A-771726; HMR1726; HMR-1726; HMR 1726; teriflunomide; Brande name: Aubagio.

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O

The exact mass of the compound Teriflunomide is 270.06161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Teriflunomide is a highly stable, orally active small molecule and the principal active metabolite of the prodrug leflunomide [1]. Functioning as a selective inhibitor of dihydroorotate dehydrogenase (DHODH), it blocks the de novo pyrimidine biosynthesis pathway critical for rapidly dividing cells [1]. From a materials and formulation perspective, teriflunomide is classified as a BCS Class II compound, characterized by low aqueous solubility and high permeability, and it crystallizes exclusively as a stable Z-isomer in the solid state [2]. These baseline properties dictate its handling requirements in both precise in vitro assays and downstream formulation development.

Research Fit

Active DHODH inhibitor—bypasses leflunomide prodrug conversion
Moderate-potency reference for DHODH enzyme and pathway studies
Reported consistent cross-species potency supports rodent model research

Substituting teriflunomide with its prodrug, leflunomide, or other DHODH inhibitors like brequinar introduces severe experimental and clinical confounding variables. In cell-free or tightly controlled in vitro systems, leflunomide requires non-enzymatic or enzymatic conversion to become active, leading to unpredictable active moiety concentrations and irreproducible target engagement [1]. Conversely, while brequinar targets the same enzyme, its binding affinity is orders of magnitude higher, meaning a 1:1 substitution will result in massive over-suppression of pyrimidine synthesis and altered off-target toxicity profiles [2]. Procurement of exact teriflunomide is required to achieve moderate, clinically relevant DHODH inhibition with precise molar dosing control.

Substitution Risk

Prodrug vs. active
Teriflunomide (direct DHODH inhibitor)
Leflunomide requires hepatic conversion; introduces inter-individual PK variability
Species potency
Teriflunomide retains activity across human, rat, and mouse DHODH
Next-gen inhibitors (e.g., vidofludimus) show significant species-dependent potency loss
Half-life profile
18–19 day half-life supports extended exposure without frequent dosing
Short half-life alternatives (~30 h) may not maintain target engagement in chronic models

DHODH Potency: Teriflunomide vs. Brequinar

Teriflunomide provides a moderate, well-tolerated baseline for DHODH inhibition, demonstrating an IC50 of 307.1 nM in human DHODH assays [1]. In contrast, brequinar exhibits an IC50 of 5.2 nM in comparable cell-free enzymatic assays [2]. This ~59-fold difference in potency means that brequinar cannot serve as a direct procurement substitute in models calibrated for teriflunomide's specific metabolic blockade profile.

Evidence DimensionHuman DHODH Enzymatic Inhibition (IC50)
Target Compound Data307.1 nM
Comparator Or BaselineBrequinar (5.2 nM)
Quantified DifferenceBrequinar is ~59-fold more potent
ConditionsCell-free in vitro DHODH enzymatic assay

Prevents over-suppression and toxicity in metabolic assays by ensuring researchers procure the correctly calibrated inhibitor.

DHODH IC50 ranking
Head-to-head
Teriflunomide IC50 262 nM; FF1215T 9 nM, brequinar 12 nM, vidofludimus 141 nM
Supports moderate-potency reference selection for DHODH pathway studies
Enzymatic assay; rank order may differ with cell-based readouts

Dosing Precision: Active Metabolite vs. Prodrug

Leflunomide is frequently considered a substitute for teriflunomide; however, leflunomide is a prodrug that undergoes non-enzymatic conversion to teriflunomide (A771726) [1]. Procuring teriflunomide directly ensures 100% of the introduced compound is the active DHODH-inhibiting moiety from time zero, whereas leflunomide introduces a rate-limiting conversion step that skews dose-response curves in short-term cell cultures [1].

Evidence DimensionActive moiety concentration control
Target Compound Data100% active species at administration
Comparator Or BaselineLeflunomide (Prodrug requiring conversion)
Quantified DifferenceEliminates variable conversion rates for exact molar target engagement
ConditionsIn vitro cell culture and cell-free screening assays

Essential for precise in vitro mechanistic studies where exact molar concentrations of the active inhibitor must be known without conversion delays.

In vivo target engagement
Reported
20–85× unbound plasma above mouse DHODH IC50; urinary DHO up 5,400-fold
Reported robust mammalian DHODH engagement in mouse model
DSM265 comparator achieved only 1.6–4.2× IC50 coverage; model context may differ

Solid-State Polymorphic Stability

Unlike many BCS Class II compounds that exhibit multiple polymorphic forms, teriflunomide exists exclusively as a single stable Z-isomer polymorph in the solid state [1]. Extensive screening using differential scanning calorimetry (DSC) and X-ray powder diffraction across various solvents and stress conditions confirmed the absence of polymorphic transitions [1]. This physical stability severely differentiates it from multi-polymorph analogs that complicate manufacturing.

Evidence DimensionSolid-state polymorphic forms
Target Compound Data1 stable polymorph (Z-isomer)
Comparator Or BaselineTypical BCS Class II drugs (Multiple polymorphs)
Quantified Difference100% polymorphic consistency under thermal and solvent stress
ConditionsDSC and X-ray powder diffraction during recrystallization

Eliminates the risk of phase transitions during milling, storage, or formulation, drastically simplifying scale-up and procurement QA.

Human DHODH and T-cell function
Head-to-head
Vidofludimus 2.6× more potent on human DHODH; teriflunomide 7.5× (rat) and 64.4× (mouse) more potent than vidofludimus
Supports cross-species potency review; vidofludimus shows species-dependent loss
T-cell proliferation, IL-17, IFN-γ assays; rodent model selection critical

In Vivo Elimination Half-Life

Teriflunomide exhibits an exceptionally long median half-life of 18 to 19 days in humans, driven by extensive enterohepatic recycling [1]. This contrasts sharply with typical small-molecule inhibitors that clear within hours. This pharmacokinetic profile requires specific washout procedures (e.g., cholestyramine administration) to accelerate elimination, making it a highly specialized material for long-term in vivo dosing regimens [1].

Evidence DimensionElimination half-life
Target Compound Data18–19 days
Comparator Or BaselineStandard small-molecule inhibitors (2–12 hours)
Quantified Difference>30-fold longer half-life, necessitating active washout protocols
ConditionsSteady-state pharmacokinetics following repeated oral dosing

Dictates the design of longitudinal in vivo studies, offering sustained target suppression without the need for continuous redosing.

Half-life comparison
Reported
Teriflunomide 18–19 days; vidofludimus ~30 hours
May support sustained target-engagement protocols with once-daily dosing
Enterohepatic recycling; washout via cholestyramine possible
BCS Class & solubility
Class-level
BCS Class II (low solubility, high permeability); practically insoluble in water
Direct API use may reduce metabolic activation variability vs. prodrug
Solubility confirmed in DMSO; formulation-dependent exposure context
Impurity & method validation
Source review
8 degradation impurities identified (A–H); RP-HPLC R²=0.999, %RSD<0.3%, recovery 102.9–103.0%
Supports analytical method validation and quality control in research contexts
Forced degradation per ICH Q1A(R2); genotoxic benzimidamide noted

In Vitro Pyrimidine Biosynthesis Assays

Leveraging its status as a direct active moiety (unlike leflunomide), teriflunomide is the required standard for calibrating DHODH inhibition assays where exact molar concentrations are critical [1].

In Vivo Autoimmune Modeling

Due to its 18-19 day half-life, teriflunomide is highly suited for chronic in vivo models requiring sustained, steady-state immunomodulation without frequent dosing [2].

BCS Class II Solubility Enhancement

Because it possesses only a single stable polymorph, teriflunomide serves as an excellent, physically stable API for evaluating novel drug delivery systems, such as nanosuspensions or co-crystals, without the confounding variable of polymorphic shifts during processing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Rodent model DHODH target engagement
Reported cross-species potency consistency
DHO biomarker and PD endpoint monitoring
Extended half-life exposure protocols
Sustained target exposure profile
Enterohepatic recycling and washout reversibility
Analytical method validation & bioequivalence
Documented impurity profile and validated HPLC methods
Method robustness and genotoxic impurity control
DHODH reference standard benchmarking
Established moderate-potency benchmark
SAR calibration and structural binding mode context

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

270.06161202 Da

Monoisotopic Mass

270.06161202 Da

Heavy Atom Count

19

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C058IKG3B

Drug Indication

Used in the treatment of relapsing forms of multiple sclerosis (MS).
FDA Label
AUBAGIO is indicated for the treatment of adult patients and paediatric patients aged 10 years and older with relapsing remitting multiple sclerosis (MS) (please refer to section 5. 1 for important information on the population for which efficacy has been established).
Teriflunomide Mylan is indicated for the treatment of adult patients and paediatric patients aged 10 years and older (body weight > 40 kg) with relapsing remitting multiple sclerosis (MS) (please refer to section 5. 1 of the SmPC for important information on the population for which efficacy has been established). Â
Teriflunomide Accord is indicated for the treatment of adult patients and paediatric patients aged 10 years and older with relapsing remitting multiple sclerosis (MS) (please refer to section 5. 1 for important information on the population for which efficacy has been established).
Treatment of multiple sclerosis

Livertox Summary

Teriflunomide is an orally available immunomodulatory agent used to treat relapsing multiple sclerosis. Teriflunomide is associated with transient serum enzyme elevations during therapy and with rare instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Immunosuppressive Agents
Multiple Sclerosis Agents

Mechanism of Action

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS.

Absorption Distribution and Excretion

After oral administration of teriflunomide, maximum plasma concentrations are reached, on average, in 1-4 hours.
Teriflunomide is eliminated unchanged and mainly through bile. Specifically 37.5% is eliminated in the feces and 22.6% in urine.
After a single intravenous dose, the volume of distribution is 11 L.
After a single IV dose, teriflunomide has a total body clearance of 30.5 mL/h.

Metabolism Metabolites

Teriflunomide mainly undergoes hydrolyis to minor metabolites. Other minor metabolic pathways include oxidation, N-acetylation and sulfate conjugation. Teriflunomide is not metabolized by CYP450 or flavin monoamine oxidase.

Wikipedia

Teriflunomide

FDA Medication Guides

AUBAGIO
TERIFLUNOMIDE
TABLET;ORAL
SANOFI AVENTIS US
06/10/2024

Biological Half Life

The median half-life is 18 to 19 days.

Use Classification

Human drugs -> Selective immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Immunosuppressants, Selective immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Oh J, O'Connor PW. An update of teriflunomide for treatment of multiple sclerosis. Ther Clin Risk Manag. 2013;9:177-90. doi: 10.2147/TCRM.S30947. Epub 2013 Apr 26. PubMed PMID: 23761970.
2: Oh J, O'Connor PW. Teriflunomide for the treatment of multiple sclerosis. Semin Neurol. 2013 Feb;33(1):45-55. doi: 10.1055/s-0033-1343795. Epub 2013 May 25. PubMed PMID: 23709212.
3: Warnke C, Meyer Zu Hörste G, Menge T, Stüve O, Hartung HP, Wiendl H, Kieseier BC. [Teriflunomide for treatment of multiple sclerosis]. Nervenarzt. 2013 Jun;84(6):724-31. doi: 10.1007/s00115-013-3779-7. German. PubMed PMID: 23695001.
4: Wiese MD, Rowland A, Polasek TM, Sorich MJ, O'Doherty C. Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opin Drug Metab Toxicol. 2013 May 17. [Epub ahead of print] PubMed PMID: 23682862.
5: Tanasescu R, Evangelou N, Constantinescu CS. Role of oral teriflunomide in the management of multiple sclerosis. Neuropsychiatr Dis Treat. 2013;9:539-53. doi: 10.2147/NDT.S31248. Epub 2013 Apr 22. PubMed PMID: 23637535; PubMed Central PMCID: PMC3639219.
6: Hussar DA, Hurrey NJ. Aclidinium bromide, tofacitinib citrate, and teriflunomide. J Am Pharm Assoc (2003). 2013 Jan 1;53(1):106-10. doi: 10.1331/JAPhA.2013.13504. PubMed PMID: 23636164.
7: Xi H, Cun D, Xiang R, Guan Y, Zhang Y, Li Y, Fang L. Intra-articular drug delivery from an optimized topical patch containing teriflunomide and lornoxicam for rheumatoid arthritis treatment: Does the topical patch really enhance a local treatment? J Control Release. 2013 Apr 6;169(1-2):73-81. doi: 10.1016/j.jconrel.2013.03.028. [Epub ahead of print] PubMed PMID: 23567043.
8: Wolinsky JS, Narayana PA, Nelson F, Datta S, O'Connor P, Confavreux C, Comi G, Kappos L, Olsson TP, Truffinet P, Wang L, Miller A, Freedman MS; for the Teriflunomide Multiple Sclerosis Oral (TEMSO) Trial Group. Magnetic resonance imaging outcomes from a phase III trial of teriflunomide. Mult Scler. 2013 Feb 27. [Epub ahead of print] PubMed PMID: 23447359.
9: He D, Xu Z, Dong S, Zhang H, Zhou H, Wang L, Zhang S. Teriflunomide for multiple sclerosis. Cochrane Database Syst Rev. 2012 Dec 12;12:CD009882. doi: 10.1002/14651858.CD009882.pub2. Review. PubMed PMID: 23235682.
10: Papadopoulou A, Kappos L, Sprenger T. Teriflunomide for oral therapy in multiple sclerosis. Expert Rev Clin Pharmacol. 2012 Nov;5(6):617-28. doi: 10.1586/ecp.12.56. PubMed PMID: 23234322.

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